ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE
Overview
Description
Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate is a complex organic compound with a unique structure that includes a cyclohexyl group, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonylbenzoyl intermediate, followed by the introduction of the cyclohexyl(methyl)amino group and the methoxyphenyl group. The final step involves the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate can be compared with other similar compounds, such as:
Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-hydroxyphenyl}carbamate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-chlorophenyl}carbamate: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl N-[4-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-2-methoxyphenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-4-33-24(29)26-21-15-12-18(16-22(21)32-3)25-23(28)17-10-13-20(14-11-17)34(30,31)27(2)19-8-6-5-7-9-19/h10-16,19H,4-9H2,1-3H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMSMXFJJKHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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